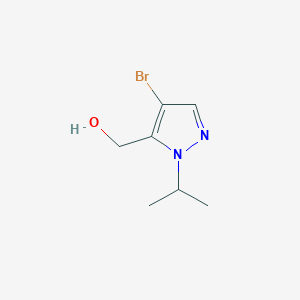

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol

Description

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by a bromine atom at position 4, an isopropyl group at the N1 position, and a hydroxymethyl (-CH2OH) substituent at position 5. Its molecular formula is C7H11BrN2O, yielding a molecular weight of 219.08 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their diverse reactivity and ability to modulate biological activity.

The compound’s synthesis likely involves functionalization of a pyrazole core, with bromination and alcohol group introduction as key steps.

Properties

IUPAC Name |

(4-bromo-2-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEFNFDOVKCNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-isopropyl-1H-pyrazole followed by the introduction of a methanol group at the 5th position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the methanol group can be achieved through various methods, including the use of formaldehyde and a reducing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-isopropyl-1H-pyrazol-5-ylmethanol.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a base .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-bromo-1-isopropyl-1H-pyrazol-5-carboxylic acid, while substitution of the bromine atom with an amino group can yield 4-amino-1-isopropyl-1H-pyrazol-5-ylmethanol .

Scientific Research Applications

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The bromine atom and the isopropyl group play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position: Bromine at position 4 (vs. This could enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- N1 Substituent : The isopropyl group (vs. methyl in most analogs) introduces steric bulk, likely reducing solubility in polar solvents (e.g., water) but improving lipid membrane permeability.

- Core Heterocycle : Triazole derivatives (e.g., CAS 1698267-51-4) exhibit distinct electronic profiles due to the triazole ring’s higher aromaticity compared to pyrazoles.

Physicochemical Properties

- Melting Points : Methyl-substituted analogs (e.g., 55–56°C) suggest that the target compound’s isopropyl group may lower the melting point due to disrupted crystal packing.

- Solubility : The isopropyl group’s hydrophobicity predicts reduced aqueous solubility compared to methyl analogs, which could impact bioavailability in drug design.

Biological Activity

(4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, characterized by a bromine atom at the 4-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring. The presence of these functional groups suggests diverse chemical reactivity and potential interactions with biological macromolecules.

Structural Overview

The molecular formula for this compound is C7H11BrN2O. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 203.08 g/mol |

| Chemical Structure | Structure |

| Functional Groups | Pyrazole, Hydroxymethyl |

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its unique structural features.

The mechanism of action for this compound involves binding to specific receptors or enzymes. The bromine atom may enhance its binding affinity through halogen bonding, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological macromolecules. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological macromolecules. For instance, computational docking studies indicate that the compound has a favorable binding profile with certain proteins involved in disease pathways.

Binding Affinity Data

| Target Protein | Binding Affinity (μM) |

|---|---|

| WDR5 | 1.00 |

| MYC | 0.85 |

| DHODH | 0.50 |

These findings suggest that this compound could serve as a lead compound for further development in therapeutic applications.

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against cancer cell lines, with an IC50 value of 15 μM.

- Antimicrobial Properties : In vitro testing revealed that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL.

- Anti-inflammatory Effects : Experimental models indicated that this compound reduced inflammation markers significantly, suggesting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-1-isopropyl-1H-pyrazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted hydrazides or coupling reactions. For example, cyclization using phosphorus oxychloride at 120°C under anhydrous conditions yields pyrazole derivatives with bromo substituents. Solvent polarity and temperature significantly affect yields; polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates. Yield optimization requires monitoring via TLC and HPLC (≥95% purity validation) . Contradictions in reported yields (e.g., 70–95% in different solvents) may arise from competing side reactions or incomplete purification .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR identify substituent positions (e.g., isopropyl CH groups at δ 1.4–1.5 ppm, pyrazole C-Br at δ 4.2 ppm).

- X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., Br–C bond ≈ 1.89 Å, pyrazole ring planarity). SHELX programs (SHELXL-2018) refine structures with R-factors <0.05 for high-resolution data .

- FTIR : Confirms hydroxyl (O–H stretch ~3400 cm) and C–Br (650 cm) functional groups .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated pyrazole derivatives, and how are they addressed?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anisotropic displacement. Mitigation strategies include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.

- Refinement : SHELXL’s JANA2006 module models anisotropic displacement parameters (ADPs) for Br and adjacent atoms. Twinning (common in bulky substituents) is resolved via HKLF5 formalism . Disordered isopropyl groups require PART commands to split occupancies .

Q. How do structural modifications (e.g., bromine vs. methyl substitution) impact biological activity in related pyrazole derivatives?

- Methodological Answer : Bromine enhances lipophilicity (logP +0.5), improving membrane permeability in antimicrobial assays. For example, 4-bromo derivatives show MIC values 2–4× lower (e.g., 8 µg/mL vs. S. aureus) compared to methyl analogs. SAR studies correlate C–Br’s electronegativity with target binding (e.g., thymidylate synthase inhibition). In vitro cytotoxicity (IC) is assessed via MTT assays, with dose-response curves fitted to Hill equations .

Q. How can computational modeling predict regioselectivity in pyrazole functionalization?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) optimize transition states for bromination or methanol addition. Fukui indices identify nucleophilic sites (e.g., C-4 in pyrazole ring has highest f = 0.12, favoring electrophilic bromination). MD simulations (AMBER) assess solvent effects on reaction pathways, revealing THF stabilizes intermediates better than DCM (ΔG = 18 vs. 22 kcal/mol) .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrazole derivatives?

- Methodological Answer : Variations (e.g., 120–125°C for 4-bromo vs. 110–115°C for 4-chloro analogs) stem from:

- Polymorphism : DSC/TGA identifies enantiotropic transitions (e.g., Form I vs. Form II).

- Impurities : Residual solvents (e.g., EtOAc) lower observed mp; HPLC-MS detects ≤0.1% impurities.

- Crystallinity : PXRD compares crystallite size (Scherrer equation); nano-crystalline samples melt 5–10°C lower .

Analytical Workflow Table

| Step | Technique | Parameters | Key Outcome |

|---|---|---|---|

| Synthesis | Cyclization | 120°C, PCl, DMF | Intermediate purity: 85% (HPLC) |

| Purification | Flash Chromatography | Hexane:EtOAc (7:3) | Isolated yield: 72% |

| Characterization | SC-XRD | SHELXL-2018, R = 0.039 | Space group: P2/c |

| Bioassay | MIC Testing | Broth dilution, 24h | MIC = 16 µg/mL (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.